1-Ethynyl-4-fluoronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h1,3-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSKESVWCAQYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C2=CC=CC=C12)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Studies on 1 Ethynyl 4 Fluoronaphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of 1-ethynyl-4-fluoronaphthalene at the atomic level. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and geometry of the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, DFT calculations would be used to predict key structural parameters.
Geometry Optimization: This process finds the equilibrium structure of the molecule by minimizing its energy. The resulting data would include precise bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis: DFT also provides insights into the electronic properties of the molecule. This includes the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity and its behavior in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability.
A typical DFT study on this molecule would utilize a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to ensure accurate results.
Table 1: Predicted Molecular Properties from a Hypothetical DFT Calculation
| Property | Predicted Value |
|---|---|
| Optimized Total Energy | Data not available |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Ab Initio Methods for Electronic Properties (excluding physical properties)
Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties.
For this compound, ab initio calculations could be used to determine:
Ionization Potential: The energy required to remove an electron from the molecule.
Electron Affinity: The energy released when an electron is added to the molecule.
These calculations are generally more computationally expensive than DFT but can offer a higher level of accuracy for certain properties.
Spectroscopic Property Predictions
Computational methods are invaluable for predicting and interpreting spectroscopic data. These predictions can aid in the identification and characterization of molecules.
Computational Vibrational Spectroscopy (IR and Raman)
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, one could obtain a set of vibrational modes and their corresponding intensities.
These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. The calculations provide a detailed assignment for each vibrational mode, linking it to specific motions of the atoms, such as C-H stretching, C≡C stretching, or aromatic ring vibrations.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| ≡C-H stretch | Data not available |
| C≡C stretch | Data not available |
| Aromatic C-H stretch | Data not available |
| Aromatic C=C stretch | Data not available |
NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation in organic chemistry. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants.
For this compound, these predictions would be essential for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers.
Table 3: Hypothetical Predicted ¹⁹F NMR Chemical Shift
| Atom | Predicted Chemical Shift (ppm) |
|---|
Theoretical Studies of Reaction Mechanisms
Theoretical studies can elucidate the pathways of chemical reactions, providing insights into the formation of products and the stability of intermediates. For this compound, such studies could investigate its role in various chemical processes.
For example, theoretical calculations could be used to explore its participation in:
Polycyclic Aromatic Hydrocarbon (PAH) formation: Naphthalene (B1677914) derivatives are important in combustion and astrophysics, where they can be precursors to larger PAHs and soot. Theoretical studies could model the reaction pathways and kinetics of this compound under high-temperature conditions.
Organic Synthesis: Understanding the reaction mechanisms of substituted naphthalenes can aid in the design of new synthetic routes for functional materials or pharmaceuticals. Computational studies can map out the potential energy surfaces of reactions, identifying transition states and reaction barriers, which helps in predicting reaction outcomes and optimizing conditions.
These studies would typically involve locating transition state structures and calculating activation energies using methods like DFT or higher-level ab initio theories.
Transition State Characterization and Activation Energies
In the computational study of chemical reactions involving this compound, characterizing the transition state (TS) is a critical step. The transition state represents the highest energy point along the reaction pathway, an unstable configuration that is fleetingly formed as reactants transform into products. Computational methods, particularly those based on quantum mechanics, are employed to locate this saddle point on the potential energy surface. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to find an initial guess for the TS geometry, which is then fully optimized. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Reaction Coordinate Analysis and Potential Energy Surfaces
Reaction coordinate analysis involves mapping the energetic profile of a reaction as it proceeds from reactants to products. This is visualized through a Potential Energy Surface (PES), a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. osti.govresearchgate.net For a reaction involving this compound, a simplified one-dimensional representation of the PES is often used, plotting energy against the reaction coordinate (a composite variable representing progress along the reaction pathway).
Theoretical calculations are used to construct these surfaces by computing the energy at various points along the reaction path. rsc.org The PES provides a comprehensive view of the reaction, revealing the energies of reactants, products, intermediates, and transition states. researchgate.netrsc.org By analyzing the shape of the PES, chemists can understand the detailed mechanism of a reaction, predict the formation of intermediates, and identify the rate-determining step. For complex molecules, constructing a full PES is computationally intensive, but it provides a complete picture of the molecule's chemical dynamics. osti.gov
Intermolecular Interaction Analysis
The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Computational analysis is key to understanding these subtle but significant forces.
Noncovalent Interactions Involving Aromatic Rings
Noncovalent interactions are fundamental forces that govern molecular recognition and self-assembly in chemical and biological systems. nih.govsemanticscholar.org In this compound, the extended π-system of the naphthalene core and the presence of the fluorine and ethynyl (B1212043) substituents give rise to several important noncovalent interactions.
π-π Stacking: The aromatic naphthalene rings can interact with each other through π-π stacking. These interactions are a major contributor to the stabilization of crystal structures. vu.nl The preferred orientation is typically a parallel-displaced or T-shaped geometry rather than a direct face-to-face arrangement. vu.nl
C-H···π Interactions: The hydrogen atom of the ethynyl group can act as a weak hydrogen bond donor, interacting with the electron-rich face of a naphthalene ring on an adjacent molecule.
Influence of Fluorine: The highly electronegative fluorine atom significantly alters the electronic properties of the aromatic ring. Fluorine substitution can influence the strength and geometry of π-π stacking interactions. vu.nl Furthermore, the fluorine atom can participate in weak C-H···F hydrogen bonds or other halogen-centric interactions, which can be either attractive or repulsive depending on the specific geometry and electronic environment. nih.govillinois.edu
Understanding the interplay of these forces is crucial for predicting the crystal packing and for designing materials with specific properties. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govresearchgate.netnih.gov The Hirshfeld surface is generated by partitioning the electron density of a molecule within a crystal, providing a unique three-dimensional map of the close contacts between neighboring molecules. mdpi.com
Several properties are mapped onto the Hirshfeld surface to aid in the analysis:
dnorm: This property, the normalized contact distance, highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals distance. nih.gov
Shape Index and Curvedness: The shape index is used to identify complementary hollows and bumps where molecular surfaces touch, which is characteristic of π-π stacking interactions. nih.gov Curvedness maps help to identify flat surface areas that are often involved in planar stacking. nih.gov
The information from the 3D Hirshfeld surface is summarized in a 2D "fingerprint plot." nih.gov This plot is a histogram of the internal (dᵢ) and external (dₑ) distances from the surface to the nearest atom nucleus inside and outside the surface, respectively. nih.gov Each type of intermolecular contact has a characteristic appearance on the fingerprint plot, allowing for the deconvolution and quantification of the relative contribution of each interaction to the total crystal packing. mdpi.comresearchgate.net For a molecule like this compound, the plot would reveal the prevalence of H···H, C···H, C···C, and F···H contacts.
Below is a representative table of the percentage contributions of various intermolecular contacts that would be expected from a Hirshfeld surface analysis of this compound.
| Interaction Type | Percentage Contribution to Hirshfeld Surface | Description |
|---|---|---|
| H···H | ~45-55% | Represents the most significant contribution, appearing as a large, diffuse region on the fingerprint plot. |
| C···H / H···C | ~20-30% | Appears as distinct "wings" on the plot, indicative of C-H···π and other carbon-hydrogen contacts. |
| F···H / H···F | ~5-10% | Highlights the role of the fluorine atom in forming weak hydrogen bonds. |
| C···C | ~3-8% | Characteristic of π-π stacking interactions between naphthalene rings. |
| Other (e.g., F···C, F···F) | ~1-5% | Represents weaker, less frequent interactions within the crystal structure. |
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a sophisticated model for describing the distribution and energy of electrons within a molecule. scribd.comopenstax.org Unlike simpler models, MO theory treats electrons as being delocalized over the entire molecule, occupying molecular orbitals that are formed from the linear combination of atomic orbitals (LCAO). youtube.com This approach is essential for accurately describing the electronic structure and predicting the chemical reactivity and spectroscopic properties of conjugated systems like this compound. acs.org
The analysis of the electronic structure focuses heavily on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital can be thought of as the valence band of the molecule. Its energy level is related to the ionization potential and indicates the molecule's ability to donate electrons.
LUMO: This orbital is analogous to the conduction band. Its energy level is related to the electron affinity and signifies the molecule's ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies that the molecule is more easily excitable and more chemically reactive.
For this compound, the electronic structure is based on the π-system of the naphthalene core. The addition of the electron-withdrawing fluorine atom and the π-donating/accepting ethynyl group perturbs the energy levels of the molecular orbitals. researchgate.net Computational studies using methods like Density Functional Theory (DFT) can precisely calculate the energies and shapes of the HOMO, LUMO, and other molecular orbitals. This analysis would reveal how the electron density is distributed and how the substituents influence the molecule's aromaticity, reactivity towards electrophiles and nucleophiles, and its absorption and emission spectra.
Applications and Advanced Research Directions Involving 1 Ethynyl 4 Fluoronaphthalene in Chemical Synthesis and Methodology
Role as a Versatile Synthetic Building Block
1-Ethynyl-4-fluoronaphthalene is a fluorinated aromatic compound that holds potential as a versatile building block in organic synthesis. Its structure, featuring a reactive terminal alkyne group and a fluorine-substituted naphthalene (B1677914) core, allows for a variety of chemical transformations. The interplay between the π-system of the naphthalene ring, the reactivity of the ethynyl (B1212043) group, and the electronic influence of the fluorine atom makes it a candidate for the construction of complex molecular architectures.
Synthesis of Complex Organic Molecules and Scaffolds
While specific examples detailing the extensive use of this compound in the synthesis of a wide array of complex organic molecules are not prevalent in publicly accessible literature, its structural motifs suggest its utility in this area. Terminal alkynes are well-established functional groups for carbon-carbon bond formation through reactions such as Sonogashira, Glaser, and various cycloaddition reactions. The naphthalene scaffold itself is a common core in many biologically active molecules and functional materials. The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. Therefore, this compound could serve as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other functional organic compounds.
Precursor for Pinpoint-Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs)
The synthesis of "pinpoint-fluorinated" polycyclic aromatic hydrocarbons (PAHs), where fluorine atoms are introduced at specific positions, is a significant area of research due to the unique electronic properties these molecules exhibit. nii.ac.jpsemanticscholar.org The introduction of fluorine can modulate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic electronics. researcher.life
While direct evidence of this compound being used as a precursor is limited, its structure is highly amenable to the construction of larger PAHs. The ethynyl group can participate in various cyclization and annulation reactions to build additional aromatic rings onto the naphthalene core. For instance, through transition-metal-catalyzed reactions, it could be coupled with other aromatic fragments to generate larger, fluorinated π-systems. The strategic placement of the fluorine atom on the naphthalene ring allows for the synthesis of PAHs with precisely controlled fluorination patterns, which is a key aspect of pinpoint fluorination. nii.ac.jpopenalex.org
Construction of Extended π-Systems and Conjugated Structures
The development of extended π-systems and conjugated structures is of fundamental importance in materials science, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ethynyl group is a key functional handle for extending π-conjugation. researchgate.net
This compound can be readily employed in iterative cross-coupling reactions, such as the Sonogashira coupling, to build oligomeric and polymeric materials with extended conjugation. researchgate.net The rigid naphthalene unit and the linear acetylene (B1199291) linker would contribute to a well-defined and planar molecular structure, which is often desirable for efficient charge transport. The fluorine substituent can enhance the electron-accepting properties of the resulting materials and improve their stability and solubility.
Below is a hypothetical reaction scheme illustrating the potential of this compound in constructing a simple extended π-system via Sonogashira coupling.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | 1,4-Diiodobenzene | Pd(PPh₃)₄, CuI | A linear conjugated oligomer |
Contributions to Catalysis Research
The unique electronic and steric properties of this compound make it a potential candidate for use in catalysis research, although specific applications are not yet widely reported.
Substrate in Mechanistic Studies of Catalytic Reactions
The reactivity of the ethynyl group and the presence of the fluorine atom as a spectroscopic probe (via ¹⁹F NMR) make this compound a potentially useful substrate for mechanistic studies of catalytic reactions. For instance, in transition-metal-catalyzed additions to the alkyne or in coupling reactions, the electronic effect of the fluoro-naphthalene moiety on the reaction rate and selectivity could be investigated. The fluorine atom can also serve as a label to track the fate of the molecule during a reaction, providing valuable insights into the reaction mechanism.
Ligand Design for Metal-Catalyzed Transformations (if applicable to the compound's reactivity)
While there is no direct evidence of this compound being used as a ligand itself, its derivatives could be explored for this purpose. The ethynyl group can be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, or sulfur), which can then bind to a metal center. The fluorinated naphthalene backbone would provide a rigid and sterically defined scaffold for the ligand. The electronic properties of the ligand could be fine-tuned by the fluorine substituent, which in turn could influence the catalytic activity and selectivity of the metal complex. The design of ligands with specific electronic and steric properties is a cornerstone of modern catalysis. nih.govethernet.edu.etresearchgate.net
Development of Advanced Analytical Methodologies
The unique structural characteristics of this compound make it a plausible candidate for several roles in the development of sophisticated analytical techniques. The presence of a fluorine atom allows for sensitive detection by ¹⁹F NMR spectroscopy, while the terminal alkyne provides a reactive handle for derivatization.
Use as an Internal Standard in Quantitative Analysis
In quantitative analysis, particularly using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), an internal standard is a compound added in a known amount to a sample to facilitate the determination of the absolute quantity of an analyte. An ideal internal standard should be chemically stable, non-reactive with the sample components, and possess a signal in the analytical spectrum that is sharp, well-resolved, and does not overlap with analyte signals.
For ¹⁹F NMR-based quantitative analysis (qNMR), a fluorinated compound is essential. This compound could theoretically serve this purpose. Its single fluorine atom would produce a simple signal in the ¹⁹F NMR spectrum, and the naphthalene backbone provides a distinct chemical shift region, potentially avoiding overlap with other fluorinated analytes.
Key characteristics for a potential internal standard:
| Property | Relevance for this compound (Theoretical) |
|---|---|
| High Purity | Must be available in a highly purified, stable, and non-hygroscopic form. |
| Signal Simplicity | A single fluorine atom would provide a clean singlet or a simple multiplet, aiding in accurate integration. |
| Chemical Inertness | The compound should not react with the analyte, solvent, or other matrix components under analytical conditions. |
| Solubility | Must be soluble in the same deuterated solvents as the analyte. |
| Distinct Chemical Shift | The fluorine signal should appear in a region of the ¹⁹F NMR spectrum free from analyte signals. |
Despite these favorable theoretical attributes, no published studies have been identified that document the use of this compound as an internal standard for quantitative analysis.
Probing Reaction Kinetics and Mechanisms through Labeling Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insight into reaction mechanisms and kinetics. nih.govresearchgate.net By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), researchers can follow the labeled atom's position in the products, intermediates, and transition states.
The structure of this compound offers several positions for potential isotopic labeling:
Deuterium (B1214612) Labeling: The acetylenic proton is acidic and could potentially be replaced with deuterium (D) to study mechanisms involving this position.
Carbon-13 Labeling: The ethynyl carbons or specific carbons on the naphthalene ring could be enriched with ¹³C. This would allow for tracking the carbon skeleton's transformation during a reaction using ¹³C NMR spectroscopy or mass spectrometry.
Such labeling studies could elucidate the step-by-step processes of reactions involving the alkyne or the naphthalene core, such as cycloadditions, transition-metal-catalyzed couplings, or electrophilic aromatic substitutions. However, the scientific literature does not currently contain specific examples of this compound being used in this capacity to probe reaction kinetics or mechanisms.
Strategic Compound in Methodological Organic Chemistry
Terminal alkynes and functionalized naphthalene systems are fundamental building blocks in organic synthesis. Therefore, this compound represents a potentially valuable substrate for the development and exploration of new synthetic methods.
Exploration of New Bond-Forming Reactions
The terminal alkyne group is one of the most versatile functional groups in organic chemistry, participating in a wide array of bond-forming reactions. These include, but are not limited to:
Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.
Hydration/Hydrofunctionalization: The addition of water or other nucleophiles across the triple bond.
Cycloaddition Reactions: Participation as a dienophile or dipolarophile in reactions like the Diels-Alder reaction.
The presence of the fluorine atom can influence the electronic properties of the naphthalene ring and the alkyne, potentially altering the reactivity and outcome of these reactions compared to its non-fluorinated analog. Research in this area would involve subjecting this compound to various reaction conditions to synthesize novel, complex molecules. At present, specific studies detailing the exploration of new bond-forming reactions using this compound are not available.
Investigating Regio- and Stereoselectivity in Complex Systems
Regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (which stereoisomer is formed) are critical concepts in the synthesis of complex organic molecules like pharmaceuticals and natural products. masterorganicchemistry.com The fluoronaphthalene core of this compound presents an interesting scaffold for such investigations.
For example, in electrophilic aromatic substitution reactions, the fluorine atom and the ethynyl group would act as directing groups, influencing the position of attack by an incoming electrophile on the naphthalene ring. The interplay between these two groups could lead to complex and potentially useful regiochemical outcomes. Similarly, in reactions that create new chiral centers, the bulky and electronically distinct naphthalene system could influence the stereochemical course of the reaction.
Potential Areas for Selectivity Studies:
| Reaction Type | Potential Investigation with this compound |
|---|---|
| Electrophilic Aromatic Substitution | Determining the preferred position of substitution (regioselectivity) on the naphthalene ring. |
| Cycloaddition Reactions | Investigating the facial selectivity (endo/exo) and regioselectivity of Diels-Alder or other cycloaddition reactions. |
| Asymmetric Catalysis | Using the alkyne as a substrate in asymmetric reactions to study how the fluoronaphthalene moiety influences enantioselectivity. |
While these are fertile grounds for synthetic methodology research, specific investigations into the regio- and stereoselectivity of reactions involving this compound have not been reported in the peer-reviewed literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
